molecular formula C14H7BrN2O5 B14400907 Carbonic acid, 2-bromo-4-cyano-6-nitrophenyl phenyl ester CAS No. 88692-29-9

Carbonic acid, 2-bromo-4-cyano-6-nitrophenyl phenyl ester

Cat. No.: B14400907
CAS No.: 88692-29-9
M. Wt: 363.12 g/mol
InChI Key: RWDJRNKSUSKLFI-UHFFFAOYSA-N
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Description

Carbonic acid, 2-bromo-4-cyano-6-nitrophenyl phenyl ester is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of multiple functional groups, including a bromine atom, a cyano group, a nitro group, and a phenyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid, 2-bromo-4-cyano-6-nitrophenyl phenyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Bromination: The addition of a bromine atom to the aromatic ring using bromine or N-bromosuccinimide (NBS) under specific conditions.

    Esterification: The formation of the ester linkage by reacting the phenol derivative with carbonic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Carbonic acid, 2-bromo-4-cyano-6-nitrophenyl phenyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and carbonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium cyanide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Products depend on the nucleophile used.

    Reduction: 2-amino-4-cyano-6-nitrophenyl phenyl ester.

    Hydrolysis: Phenol and carbonic acid derivatives.

Scientific Research Applications

Carbonic acid, 2-bromo-4-cyano-6-nitrophenyl phenyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbonic acid, 2-bromo-4-cyano-6-nitrophenyl phenyl ester involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to participate in various chemical reactions, potentially affecting biological pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-cyano-6-nitrophenol
  • 2-Bromo-4-cyano-6-nitroaniline
  • 2-Bromo-4-cyano-6-nitrobenzoic acid

Uniqueness

Carbonic acid, 2-bromo-4-cyano-6-nitrophenyl phenyl ester is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The ester linkage, in particular, differentiates it from other similar compounds, providing unique chemical and physical properties.

Properties

CAS No.

88692-29-9

Molecular Formula

C14H7BrN2O5

Molecular Weight

363.12 g/mol

IUPAC Name

(2-bromo-4-cyano-6-nitrophenyl) phenyl carbonate

InChI

InChI=1S/C14H7BrN2O5/c15-11-6-9(8-16)7-12(17(19)20)13(11)22-14(18)21-10-4-2-1-3-5-10/h1-7H

InChI Key

RWDJRNKSUSKLFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)OC2=C(C=C(C=C2Br)C#N)[N+](=O)[O-]

Origin of Product

United States

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